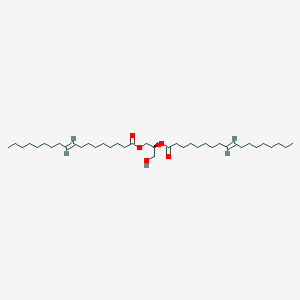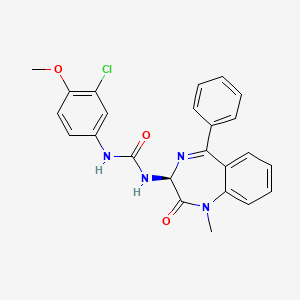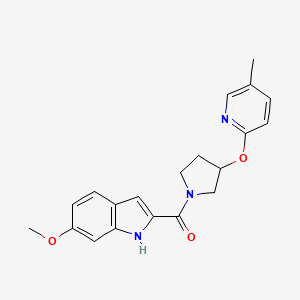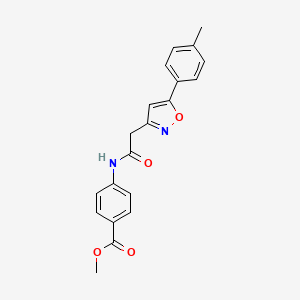![molecular formula C28H27NO7 B2671356 (Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-49-3](/img/structure/B2671356.png)
(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C28H27NO7 and its molecular weight is 489.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- In a study published in the journal Agricultural and Biological Chemistry, researchers discovered a new mechanism for oxygenative ring cleavage of 3,4-dimethoxybenzyl alcohol. This cleavage was catalyzed by a ligninase model, suggesting potential applications in biocatalysis and lignin degradation .
- The compound has been explored for its chemoselective deprotection properties. Specifically, it effectively deprotects 3,4-dimethoxybenzyl (3,4DMB) ethers in the presence of benzyl and p-methoxybenzyl (PMB) ethers. This research was reported in Tetrahedron Letters .
- In wild tobacco (Nicotiana attenuata), two cytochrome P450 enzymes related to triterpenoid biosynthesis were found to cause severe autotoxic symptoms due to uncontrolled hydroxylation of terpenoid derivatives. Additionally, these terpenoids play a defensive role by inhibiting lipid biosynthesis in herbivores. This highlights how plants balance defense against herbivores while avoiding self-toxicity .
Biocatalysis and Lignin Degradation
Selective Deprotection of Ethers
Plant Chemical Defense Mechanisms
特性
IUPAC Name |
(2Z)-8-[(3,4-dimethoxyphenyl)methyl]-2-[(3,4-dimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-31-22-8-5-17(11-24(22)33-3)12-26-27(30)19-7-10-21-20(28(19)36-26)15-29(16-35-21)14-18-6-9-23(32-2)25(13-18)34-4/h5-13H,14-16H2,1-4H3/b26-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILBQSKJARCHCA-ZRGSRPPYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C=C5)OC)OC)C4=O)OC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C=C5)OC)OC)/C4=O)OC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671273.png)
![tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate](/img/structure/B2671275.png)


![3-Methyl-5-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2671278.png)
![4-methyl-N-[1-(2-methylphenyl)ethyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2671279.png)

![2-Chloro-N-[2-(4-cyanophenyl)ethyl]-N-methylacetamide](/img/structure/B2671282.png)
![(E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2671283.png)
![N-(3-acetamidophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2671286.png)
![2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2671287.png)
![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide](/img/structure/B2671288.png)
![4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2671291.png)
